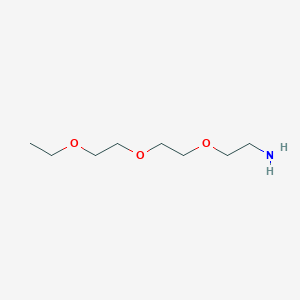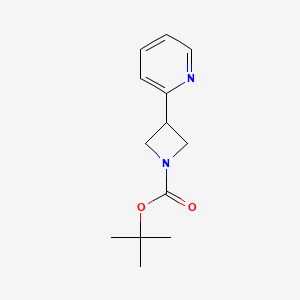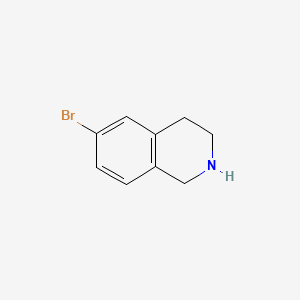
5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine, also known as 5-F-BPDT, is a new type of heterocyclic compound that has been developed for use in a variety of scientific research applications. It is a highly versatile compound that can be used for research into a range of areas, including organic synthesis, medicinal chemistry, and biochemistry. The compound has a range of unique properties that make it an attractive choice for scientific research.
Aplicaciones Científicas De Investigación
Crystallographic and Quantum Analysis
5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is studied for its crystal structure and intra- and intermolecular interactions. Using Quantum Theory of Atoms-in-Molecules (QTAIM) approach and Hirshfeld surface analysis, the relative contributions of different non-covalent interactions are explored, particularly in compounds with halogen substitutions. The N–H⋯N hydrogen bond in these structures plays a significant role in stabilizing the crystal structures (El-Emam et al., 2020).
Anticancer and Antitubercular Applications
Research into 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, a category that includes this compound, has shown potential in the development of novel anticancer and antitubercular agents. Some derivatives of this compound demonstrated significant in vitro antitumor activities against breast cancer cell lines, outperforming the control drug cisplatin in some instances. Additionally, certain derivatives have shown promising antitubercular activity (Sekhar et al., 2019).
Antimicrobial Activity
Microwave-assisted synthesis of derivatives of this compound and their subsequent testing revealed noteworthy antimicrobial and antifungal activities. These derivatives demonstrate the potential for developing new antimicrobial agents (Dengale et al., 2019).
Spectroscopic and Theoretical Investigations
Spectroscopic studies on 2-amino-1,3,4-thiadiazoles, including compounds similar to this compound, have revealed interesting dual fluorescence effects. These effects are attributed to specific molecular aggregation and charge transfer processes within the molecule. This research could contribute to the development of new fluorescence probes and pharmaceuticals with antimycotic properties (Budziak et al., 2019).
Chalcogen and Halogen Bonding Studies
Investigations into the competition between chalcogen and halogen bonding in compounds structurally related to this compound have provided insights into noncovalent interactions. These studies are significant for understanding the molecular interactions and designing molecules with specific properties (De Silva et al., 2022).
Mecanismo De Acción
Target of Action
A similar compound, (2-{[(4-bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid, is known to targetAldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a key player in the development of complications in diabetes .
Mode of Action
It can be hypothesized that, like other similar compounds, it may interact with its target enzyme, potentially inhibiting its activity and thus affecting the metabolic pathway it is involved in .
Biochemical Pathways
If it indeed targets aldose reductase, it could affect thepolyol pathway , which is implicated in diabetic complications when glucose levels are high.
Result of Action
If it acts as an inhibitor of aldose reductase, it could potentially prevent or reduce the complications associated with diabetes .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJYTTRMHZPUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589672 | |
| Record name | 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299937-74-9 | |
| Record name | 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

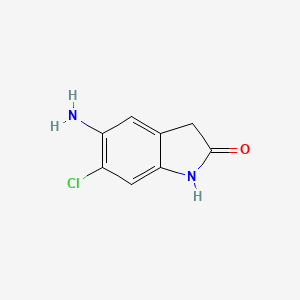
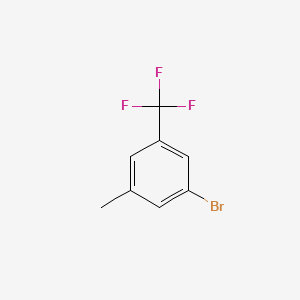
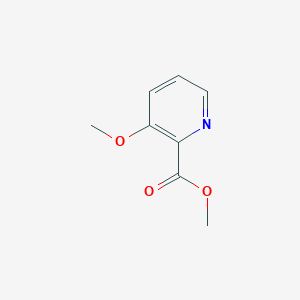


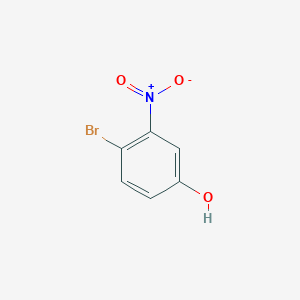
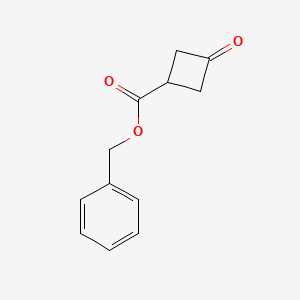
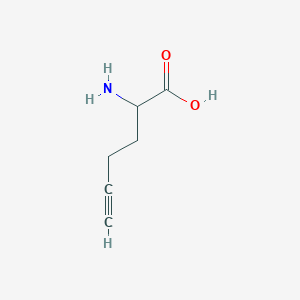
![2-Boc-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1287771.png)
